molecular formula C12H9IN2O B311693 3-iodo-N-(pyridin-3-yl)benzamide

3-iodo-N-(pyridin-3-yl)benzamide

Cat. No.: B311693
M. Wt: 324.12 g/mol
InChI Key: HBUBMVNSVLQQJD-UHFFFAOYSA-N
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Description

3-Iodo-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridin-3-ylamine group attached to a 3-iodobenzoyl moiety. The compound’s synthesis typically involves the reaction of 3-iodobenzoyl chloride with pyridin-3-amine in the presence of a base such as triethylamine, analogous to methods described for related iodobenzamide derivatives . The iodine substituent at the meta position of the benzoyl group introduces steric and electronic effects, which may influence its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

IUPAC Name

3-iodo-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9IN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16)

InChI Key

HBUBMVNSVLQQJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-iodo-N-(pyridin-3-yl)benzamide and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
3-Iodo-N-(pyridin-3-yl)benzamide 3-Iodo-benzoyl + pyridin-3-ylamine C₁₂H₉IN₂O 324.12 N/A (Theoretical)
3-Iodo-N-(quinolin-8-yl)benzamide 3-Iodo-benzoyl + quinolin-8-amine C₁₆H₁₁IN₂O 398.18 High synthetic yield (93%); known crystal structure
4d () 3,4-Dichloro-benzoyl + thiazol-2-yl + pyridin-3-yl + morpholinomethyl C₂₀H₁₈Cl₂N₄O₂S 465.35 Confirmed via ¹H/¹³C NMR; potential bioactivity
Flumbatinib () Trifluoromethyl + 4-methylpiperazinylmethyl + pyridin-3-ylpyrimidine C₂₅H₂₆F₃N₇O 534.52 Tyrosine kinase inhibitor (antineoplastic)
PF-06446846 () Triazolo[4,5-b]pyridin-3-yl + 3-chloropyridin-2-yl + (R)-piperidin-3-yl C₂₂H₂₀ClN₇O 449.89 Ribosome-targeting activity; X-ray crystal data
B2 () N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide C₂₀H₁₅N₅O 341.36 CDK7 inhibitor (IC₅₀ = 4 nM); in vivo cyst suppression
CNS4 () 4-Fluoro-benzoyl + 2-(pyridin-3-yl)piperidine-1-carbonothioyl C₁₈H₁₇FN₂OS 344.41 Thiocarbamoylation product; >99% HPLC purity

Key Comparative Insights

Halogen Substituents :

  • The 3-iodo group in the target compound contrasts with chloro (4d), fluoro (CNS4), and trifluoromethyl (flumbatinib) substituents in analogs. Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to lighter halogens .

Heterocyclic Modifications :

  • Pyridin-3-yl is a common pharmacophore, but its positioning varies. For example, PF-06446846 incorporates a triazolo-pyridine hybrid, while flumbatinib uses a pyridin-3-ylpyrimidine scaffold to enhance target binding .

Biological Activities :

  • Several analogs exhibit marked bioactivity:

  • B2 () : Potent CDK7 inhibition (IC₅₀ = 4 nM) with efficacy in polycystic kidney disease models.
  • Flumbatinib () : Tyrosine kinase inhibition underscores the therapeutic relevance of pyridin-3-yl benzamides in oncology.
  • PF-06446846 () : Ribosome-targeting activity demonstrated via X-ray crystallography.
    • In contrast, 3-iodo-N-(pyridin-3-yl)benzamide’s bioactivity remains uncharacterized in the provided evidence, necessitating further study.

Synthetic Accessibility: The target compound’s synthesis mirrors methods for 3-iodo-N-(quinolin-8-yl)benzamide (93% yield) but substitutes pyridin-3-amine for quinolin-8-amine . Other analogs, such as CNS4, require specialized reactions like thiocarbamoylation .

Research Findings and Data

Physicochemical Properties

  • Solubility : Pyridin-3-yl benzamides generally exhibit moderate aqueous solubility due to the polar pyridine nitrogen, though iodine’s hydrophobicity may reduce it in the target compound.
  • Thermal Stability : Melting points for analogs range from 120–250°C (e.g., 4d–4i in ), influenced by substituent bulk and crystallinity .

Spectroscopic Data

  • ¹H NMR : Pyridin-3-yl protons typically resonate at δ 8.3–9.0 ppm (aromatic H), while benzamide NH appears near δ 10–12 ppm. For example, PF-06446846 shows distinct triazolo proton signals at δ 8.25–8.16 ppm .
  • HRMS : Analogs like 4d–4i () confirm molecular ions ([M+H]⁺) with <2 ppm mass accuracy .

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